1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile
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Description
“1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile” is a chemical compound with the CAS Number: 1267127-86-5 . It has a molecular weight of 176.1 and its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile . It is in liquid form .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, which includes “1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile”, involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride . This process utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor of trifluoroacetonitrile . Various functional groups, including alkyl-substituted hydrazonyl chloride, were tolerated during cycloaddition .Molecular Structure Analysis
The InChI code for “1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile” is 1S/C5H3F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile” has a molecular weight of 176.1 . It is in liquid form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile, play a pivotal role in the pharmaceutical industry due to their wide range of biological activities. They serve as a foundational structure for developing new drugs with diverse therapeutic applications. These compounds are particularly noted for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their significance is underscored by the successful integration of various triazoles into the market as medicinal drugs. Ongoing research focuses on novel synthesis methods and biological evaluations to expand their utility in addressing emerging health challenges, such as antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Advances in Triazole Synthesis
Innovative synthetic routes for triazole derivatives emphasize the importance of eco-friendly procedures that align with principles of green chemistry. Methods such as Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) highlight the commitment to developing sustainable practices in chemical synthesis. These approaches not only facilitate the production of triazoles but also offer advantages like higher yields, shorter reaction times, and reduced environmental impact. The exploration of eco-friendly catalysts and solvents is crucial for advancing triazole synthesis and its application in drug development and other industries (de Souza et al., 2019).
Triazoles in Material Science
Triazole compounds are also making significant contributions to material science, particularly in the development of corrosion inhibitors for metals and alloys. Their ability to form stable complexes with metal surfaces provides effective protection against corrosion, extending the lifespan of materials used in various industrial applications. The exploration of triazole derivatives as corrosion inhibitors showcases the versatility of these compounds beyond pharmaceuticals, underscoring their potential in creating more durable and sustainable materials (Hrimla et al., 2021).
Triazoles in Environmental Applications
Furthermore, triazole derivatives are investigated for environmental applications, such as CO2 capture and conversion. Their structural properties enable the development of nitrogen-doped porous polymers, which are effective in capturing CO2 from industrial emissions. This research area is crucial for addressing climate change by reducing greenhouse gas levels in the atmosphere and exploring sustainable energy sources. The integration of triazoles into environmental technologies represents a promising avenue for leveraging chemical innovations to solve pressing global challenges (Mukhtar et al., 2020).
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFWUNNLNJAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile |
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